molecular formula C9H9NS B7722549 3,4-dihydroisoquinoline-1-thiol

3,4-dihydroisoquinoline-1-thiol

Cat. No.: B7722549
M. Wt: 163.24 g/mol
InChI Key: IRXWBCKPECPALY-UHFFFAOYSA-N
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Description

3,4-Dihydroisoquinoline-1-thiol: is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the thiol group (-SH) in its structure makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dihydroisoquinoline-1-thiol can be achieved through several methods. One common approach involves the Bischler-Napieralski reaction, where an N-acyl derivative of β-phenylethylamine is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the isoquinoline core . The thiol group can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3,4-Dihydroisoquinoline-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Tetrahydroisoquinoline derivatives.

    Substitution: Thioethers, sulfonamides.

Scientific Research Applications

Chemistry: 3,4-Dihydroisoquinoline-1-thiol is used as an intermediate in the synthesis of various heterocyclic compounds and natural products.

Biology: In biological research, this compound is used to study the role of thiol groups in enzyme activity and protein function. It can also serve as a probe for investigating redox processes in biological systems .

Medicine: Its ability to modulate redox processes makes it a valuable candidate for therapeutic research .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and advanced materials .

Mechanism of Action

The mechanism of action of 3,4-dihydroisoquinoline-1-thiol involves its ability to participate in redox reactions and form covalent bonds with biological molecules. The thiol group can undergo oxidation to form disulfides, which can modulate the activity of enzymes and proteins. Additionally, the isoquinoline core can interact with various molecular targets, influencing cellular pathways and processes .

Comparison with Similar Compounds

Uniqueness: 3,4-Dihydroisoquinoline-1-thiol is unique due to the presence of both the isoquinoline core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry .

Properties

IUPAC Name

3,4-dihydroisoquinoline-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-4H,5-6H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXWBCKPECPALY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(C2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN=C(C2=CC=CC=C21)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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